molecular formula C11H17NO3S B15282300 N-butyl-4-methoxybenzenesulfonamide

N-butyl-4-methoxybenzenesulfonamide

Cat. No.: B15282300
M. Wt: 243.32 g/mol
InChI Key: KSPNBEMEFZGKHZ-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry and its Significance in Organic and Medicinal Sciences

The sulfonamide functional group, characterized by a sulfonyl group linked to an amine group (R-SO₂NR'R"), is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Compounds containing this moiety, known as sulfonamides, were first discovered in the 1930s and heralded the age of antimicrobial chemotherapy. wikipedia.org Their initial and most recognized application is as antibacterial agents, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.orgnih.govijpsjournal.com This mechanism effectively halts bacterial growth and replication. ijpsjournal.com

Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, making them a versatile scaffold in drug discovery. ajchem-b.comajchem-b.comresearchgate.net They have been developed into drugs for various conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.org The rigid and crystalline nature of sulfonamides also makes them valuable in organic synthesis for the derivatization and identification of amines. wikipedia.org The continuous exploration of sulfonamide chemistry underscores its enduring importance in developing new therapeutic agents and synthetic methodologies. ajchem-b.comajchem-b.comresearchgate.net

Contextualization of N-Butyl-4-methoxybenzenesulfonamide within the Sulfonamide Class

This compound belongs to the broad class of N-substituted benzenesulfonamides. Its structure features a benzene (B151609) ring substituted with a methoxy (B1213986) group at the para-position (position 4) and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a butyl group.

The key structural features of this compound are:

The Benzenesulfonamide (B165840) Core: This provides the fundamental framework of the molecule.

The 4-Methoxy Group: The presence of a methoxy group on the benzene ring can influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

The N-Butyl Group: The alkyl substituent on the sulfonamide nitrogen impacts the compound's lipophilicity and steric hindrance, which can modulate its physical and biological characteristics.

The synthesis of such N-substituted sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with an appropriate amine. wikipedia.orgchemeurope.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇NO₃S
Molecular Weight 243.32 g/mol
CAS Number 35088-85-8

This table is populated with data for this compound.

Historical Perspectives on the Development and Study of Related Methoxyphenylsulfonamides

The study of methoxyphenylsulfonamides is rooted in the broader history of sulfonamide drug discovery. Following the initial success of early sulfa drugs, extensive research was dedicated to synthesizing and evaluating analogues to improve efficacy and reduce side effects. The introduction of various substituents onto the benzene ring and the sulfonamide nitrogen was a key strategy in this endeavor.

The methoxy group, being an electron-donating group, was one of many functional groups explored for its potential to modulate the biological activity of the sulfonamide scaffold. Research into related compounds, such as 4-methoxybenzenesulfonamide (B72560), has contributed to a deeper understanding of the structure-activity relationships within this chemical class. nih.gov While specific historical milestones for this compound are not extensively documented in publicly available literature, its development can be seen as a logical progression in the systematic exploration of sulfonamide derivatives.

Emerging Research Trajectories for this compound and Analogues

While specific, in-depth research focused solely on this compound is still emerging, the broader field of sulfonamide research provides a clear indication of potential future directions. The versatility of the sulfonamide scaffold continues to inspire the synthesis of novel analogues with diverse biological targets. nih.gov

Current research into sulfonamide analogues is exploring their potential as:

Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a renewed interest in developing new sulfonamides or modifying existing ones to overcome resistance mechanisms. nih.gov

Anticancer Agents: Certain sulfonamides have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers. ajchem-b.comajchem-b.comresearchgate.net

Antiviral and Antidiabetic compounds: The biological activity of sulfonamides extends to potential antiviral and antidiabetic applications. ajchem-b.comajchem-b.comresearchgate.net

The synthesis of a variety of N-substituted benzenesulfonamides is a common theme in recent chemical literature, indicating a continued interest in exploring the chemical space around this core structure. nsf.gov Future research on this compound will likely focus on a more thorough evaluation of its biological activity profile and its potential applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-butyl-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-3-4-9-12-16(13,14)11-7-5-10(15-2)6-8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

KSPNBEMEFZGKHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Transformations of N Butyl 4 Methoxybenzenesulfonamide

Precursor Synthesis and Derivatization Routes

Preparation of 4-Methoxybenzenesulfonyl Chloride

4-Methoxybenzenesulfonyl chloride is a key intermediate, typically synthesized from anisole (B1667542). One common laboratory-scale method involves the reaction of anisole with chlorosulfonic acid. In this electrophilic aromatic substitution reaction, chlorosulfonic acid acts as the sulfonating agent. The reaction is carefully controlled, often at reduced temperatures, to favor the formation of the desired para-substituted product due to the ortho, para-directing effect of the methoxy (B1213986) group.

Another established method for the preparation of 4-methoxybenzenesulfonyl chloride involves the reaction of anisole with phosphorus oxychloride and sulfuric acid. This approach also proceeds via electrophilic aromatic substitution. The reaction conditions, including temperature and reaction time, are crucial for optimizing the yield of the desired product.

Table 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

ReactantsReagentsTemperature (°C)Reaction TimeYield (%)
AnisoleChlorosulfonic Acid0-101-2 hours~90
AnisolePhosphorus Oxychloride, Sulfuric Acid<5, then 95~3.5 hours~95

Synthetic Pathways to N-Butylamine

N-Butylamine is a primary aliphatic amine that can be synthesized through various industrial and laboratory methods. A prevalent industrial method is the reaction of n-butanol with ammonia (B1221849) in the presence of a catalyst, such as alumina, at elevated temperatures. This process typically yields a mixture of primary, secondary, and tertiary amines, which are then separated by distillation.

Another significant route to n-butylamine is the hydrogenation of butyronitrile. This reaction is carried out using a variety of metal catalysts, such as palladium on silica (B1680970) (Pd/SiO2), and often requires elevated temperatures and pressures. The selectivity towards the primary amine can be influenced by the choice of catalyst and reaction conditions.

Additional synthetic methods include the reduction of nitrobutane and the reductive amination of butanal. The choice of synthetic route often depends on the desired scale of production, cost of starting materials, and available equipment.

Table 2: Synthesis of N-Butylamine

Starting MaterialReagents/CatalystTemperature (°C)PressureKey Features
n-ButanolAmmonia, Alumina300-500AtmosphericIndustrial scale, mixture of amines
ButyronitrileH₂, Pd/SiO₂~270VariableHigh selectivity with specific catalysts
1-NitrobutaneFe, HClRefluxAtmosphericClassic laboratory reduction
ButanalNH₃, H₂, NiVariableHighReductive amination

Methodologies for Sulfonamide Bond Formation

The formation of the sulfonamide bond is the cornerstone of synthesizing N-butyl-4-methoxybenzenesulfonamide. This is typically achieved by the reaction of 4-methoxybenzenesulfonyl chloride with n-butylamine.

Direct Condensation Approaches

The most direct approach for the synthesis of this compound is the condensation of 4-methoxybenzenesulfonyl chloride with n-butylamine. This nucleophilic acyl substitution reaction is a well-established and widely used method for forming sulfonamide bonds. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. shaalaa.com This method is analogous to the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

A common procedure involves dissolving the sulfonyl chloride in a suitable solvent and then adding the amine, often in the presence of a base like pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521). acs.org The reaction of a primary amine like n-butylamine with an arylsulfonyl chloride yields a sulfonamide that is soluble in alkali, a characteristic feature of N-mono-substituted sulfonamides. shaalaa.comdoubtnut.com

Variations in Reaction Conditions (e.g., Temperature, Solvent, Base)

The conditions for the synthesis of N-alkyl arenesulfonamides can be varied to optimize the yield and purity of the product. The Schotten-Baumann reaction conditions, which involve a two-phase system of an organic solvent and an aqueous base, are frequently employed for this type of transformation. acs.orgbyjus.comwikipedia.org

For the synthesis of a closely related compound, N-butyl-p-toluenesulfonamide, the reaction between p-toluenesulfonyl chloride and n-butylamine is typically conducted at a low temperature, between 0 and 5 °C, to minimize side reactions such as the hydrolysis of the sulfonyl chloride. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can enhance the reactivity. When aqueous conditions are used, maintaining a pH between 8 and 9 is optimal to deprotonate the amine, thereby increasing its nucleophilicity. A stoichiometric ratio of 1:1 for the sulfonyl chloride and amine is generally used, with an excess of a base like sodium hydroxide to neutralize the HCl byproduct.

Table 3: Reaction Conditions for the Synthesis of N-Butyl-arenesulfonamides

Arenesulfonyl ChlorideAmineSolventBaseTemperature (°C)Yield (%)
p-Toluenesulfonyl chloriden-ButylamineDichloromethane (B109758)PyridineRoom TemperatureModerate
p-Toluenesulfonyl chloriden-ButylamineWater/THFSodium Hydroxide0-5High
Benzenesulfonyl chlorideEthylamineNot specifiedAlkaliNot specifiedHigh
Catalyst-Assisted Synthesis (e.g., Metal-Free Methods)

While the direct condensation method is robust, research into catalyst-assisted, particularly metal-free, synthetic routes for sulfonamides is an active area of investigation, driven by the desire for more sustainable and environmentally friendly processes.

One metal-free approach involves the use of iodine in combination with an oxidant like tert-butyl hydroperoxide (TBHP) to promote the sulfonylation of amines with N-hydroxy sulfonamides. shaalaa.com Another strategy employs a crosslinked poly(4-vinylpyridine) as a recyclable catalyst and base for the reaction between amines and p-toluenesulfonyl chloride. researchgate.net This method simplifies the purification process as the polymer can be easily filtered off.

Furthermore, metal-free methods for the direct synthesis of arylsulfonamides from nitroarenes and arylsulfonyl chlorides have been developed, where the nitroarene is reduced in situ to the corresponding amine. These one-pot procedures offer an efficient alternative to traditional multi-step syntheses.

Targeted Functionalization and Derivatization Strategies

The structure of this compound offers three primary sites for chemical modification: the N-butyl group, the 4-methoxybenzene ring, and the sulfonyl group. Chemo-selective transformations at these positions allow for the systematic exploration of the molecule's chemical space.

Modifications at the N-Butyl Moiety

The N-butyl group can be a site for various chemical transformations, although direct functionalization can be challenging due to the stability of the C-H bonds. Indirect methods, such as starting from different butylamine (B146782) derivatives in the initial synthesis, are often more practical. However, certain reactions can be envisaged for the modification of the existing N-butyl chain.

Modification StrategyPotential Reagents and ConditionsExpected Outcome
Oxidation Strong oxidizing agents (e.g., KMnO4, RuCl3/NaIO4)Limited practical utility due to potential cleavage of the N-S bond or oxidation of the aromatic ring.
Halogenation Radical initiators (e.g., AIBN) with NBS or NCSIntroduction of a halogen atom, providing a handle for further nucleophilic substitution.
Alternative N-alkylation Reaction of 4-methoxybenzenesulfonamide (B72560) with functionalized butyl halides or tosylatesSynthesis of analogues with substituents on the butyl chain (e.g., hydroxyl, amino, etc.). acs.org

Interactive Data Table: N-Alkylation of 4-Methoxybenzenesulfonamide

This table showcases the synthesis of this compound and related analogues through the N-alkylation of 4-methoxybenzenesulfonamide.

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
n-Butyl bromideK2CO3DMF80HighGeneral Method acs.org
sec-Butyl bromideCs2CO3Acetonitrile (B52724)60ModerateInferred
Isobutyl bromideNaHTHF25HighInferred
tert-Butyl alcoholH2SO4Acetic Acid25Good miracosta.edumnstate.edu

Substitutions on the 4-Methoxybenzene Ring

The 4-methoxybenzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and, to a lesser extent, the sulfonamide group. The directing effects of these substituents play a crucial role in determining the regioselectivity of the reactions. The methoxy group is a strong ortho-, para-director, while the N-butylsulfamoyl group is generally considered a meta-director, although its influence is weaker.

Electrophilic aromatic substitution reactions are expected to occur primarily at the positions ortho to the highly activating methoxy group (C2 and C6).

Reaction TypeReagents and ConditionsMajor Product(s)
Nitration HNO3/H2SO4N-Butyl-2-nitro-4-methoxybenzenesulfonamide
Halogenation Br2/FeBr3 or Cl2/FeCl3N-Butyl-2-bromo-4-methoxybenzenesulfonamide
Friedel-Crafts Alkylation R-Cl/AlCl3Generally low yielding due to steric hindrance and potential side reactions.
Friedel-Crafts Acylation RCOCl/AlCl3N-Butyl-2-acyl-4-methoxybenzenesulfonamide

Interactive Data Table: Electrophilic Substitution on this compound

This table outlines the predicted outcomes of various electrophilic substitution reactions on the aromatic ring of this compound.

ElectrophileReagent SystemExpected Position of SubstitutionPredicted Major Product
NO2+HNO3/H2SO4C2N-Butyl-2-nitro-4-methoxybenzenesulfonamide
Br+Br2, FeBr3C2N-Butyl-2-bromo-4-methoxybenzenesulfonamide
CH3CO+CH3COCl, AlCl3C2N-Butyl-2-acetyl-4-methoxybenzenesulfonamide

Exploration of Sulfonyl Group Reactivity

The sulfonyl group is generally stable, but its reactivity can be exploited under specific conditions. Reductive cleavage of the N-S bond can regenerate the parent amine and sulfonic acid, which can be useful for deprotection strategies in multi-step syntheses.

Reaction TypeReagents and ConditionsOutcome
Reductive Cleavage Strong reducing agents (e.g., SmI2, LiAlH4)Cleavage of the N-S bond to yield n-butylamine and 4-methoxybenzenesulfonic acid.
Reaction with Organometallics Grignard reagents or organolithiumsPotential for nucleophilic attack at the sulfur atom, though this is a less common transformation.

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic methodologies offer powerful tools for the efficient construction of complex molecules. These techniques can be applied to generate diverse libraries of this compound analogues with a high degree of structural complexity and stereochemical control.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can be achieved through several strategies, including the use of chiral starting materials or the application of asymmetric catalysis.

From Chiral Amines: The most straightforward approach involves the reaction of 4-methoxybenzenesulfonyl chloride with a commercially available or synthetically prepared chiral butylamine derivative. This method allows for the direct installation of a stereocenter within the N-alkyl moiety. nih.gov

Asymmetric Alkylation: The asymmetric N-alkylation of 4-methoxybenzenesulfonamide using a chiral catalyst can provide enantiomerically enriched products. rsc.orgnih.gov This approach is particularly valuable for creating chiral centers at various positions along the butyl chain.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. acs.orgnih.gov MCRs can be employed to rapidly generate libraries of this compound analogues. For instance, a one-pot reaction involving 4-methoxybenzenesulfonamide, an aldehyde, an isocyanide, and another component could potentially lead to highly functionalized derivatives.

A plausible MCR could involve the Ugi or Passerini reaction, where the sulfonamide acts as the acidic component.

Flow Chemistry Applications in Sulfonamide Synthesis

The application of flow chemistry offers significant advantages for the synthesis of sulfonamides, including improved safety, scalability, and reaction control. acs.orgresearchgate.net While specific literature on the flow synthesis of this compound is not prevalent, the principles of continuous flow reactions for similar sulfonamides can be directly applied. acs.orggoogle.com

A hypothetical flow process for this compound would typically involve the reaction of 4-methoxybenzenesulfonyl chloride with n-butylamine in a continuous-flow reactor. The setup would consist of two separate inlet streams for the sulfonyl chloride and the amine, which are then combined in a T-mixer before entering a heated reactor coil. The use of a back-pressure regulator is crucial to maintain the solvent in a liquid state at temperatures above its boiling point, which can accelerate the reaction.

Key parameters that can be precisely controlled in a flow system include residence time, temperature, and stoichiometry. google.com For instance, a study on the flow synthesis of other secondary sulfonamides demonstrated that a residence time of a few minutes at elevated temperatures can lead to high conversion rates. google.com The continuous nature of the process allows for the rapid production of the target compound with minimal manual intervention. acs.org

A potential advantage of employing flow chemistry is the ability to safely handle potentially exothermic reactions, as the small reactor volume provides a high surface-area-to-volume ratio, allowing for efficient heat dissipation. rsc.org Furthermore, the integration of in-line purification modules, such as scavenger resins to remove unreacted starting materials or byproducts, can lead to a streamlined process yielding a product of high purity. acs.org

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

ParameterValuePurpose
Reactant A4-Methoxybenzenesulfonyl chloride in AcetonitrileInlet Stream 1
Reactant Bn-Butylamine and Triethylamine (B128534) in AcetonitrileInlet Stream 2
Flow Rate0.1 - 1.0 mL/minControl residence time
Reactor Temperature80 - 120 °CIncrease reaction rate
Residence Time2 - 10 minutesEnsure complete reaction
Back Pressure5 - 10 barMaintain solvent in liquid phase

This table is based on general principles of flow chemistry applied to sulfonamide synthesis and does not represent experimentally verified data for this specific compound.

Optimization of Synthetic Yields and Reaction Efficiencies

The optimization of synthetic yields and reaction efficiencies is a critical aspect of preparing this compound. Traditional batch synthesis and flow chemistry setups can be fine-tuned by systematically varying several reaction parameters.

The choice of solvent is crucial. While aprotic solvents like acetonitrile and dichloromethane are commonly used, the reaction can also be performed under greener conditions. acs.orgnih.gov The base employed to neutralize the hydrochloric acid formed during the reaction also plays a significant role. Tertiary amines such as triethylamine are standard, but other organic or inorganic bases could be explored to optimize the reaction. nsf.gov

A systematic approach to optimization involves the design of experiments (DoE), where multiple parameters are varied simultaneously to identify the optimal reaction conditions. For the synthesis of this compound, key variables would include the molar ratio of n-butylamine to 4-methoxybenzenesulfonyl chloride, the concentration of reactants, the reaction temperature, and the choice of base and solvent. researchgate.net

For example, a study on the synthesis of related sulfonamides found that using an equimolar amount of the amine and sulfonyl chloride in acetonitrile at reflux for one hour resulted in quantitative yields. nih.gov Another approach to enhance yield is the use of activating agents. For instance, the reaction between sulfonate salts and amines can be facilitated by cyanuric chloride. organic-chemistry.org

Table 2: Investigated Parameters for Yield Optimization of this compound

ParameterInvestigated Range/OptionsExpected Outcome
Solvent Acetonitrile, Dichloromethane, Toluene, Ethyl AcetateInfluence on solubility and reaction rate. researchgate.net
Base Triethylamine, Diisopropylethylamine, Potassium CarbonateEffect on reaction rate and side-product formation.
Temperature Room Temperature to 100 °CIncreased temperature generally increases reaction rate. google.com
Reactant Ratio 1:1 to 1:1.5 (Amine:Sulfonyl Chloride)Optimization to minimize unreacted starting materials.
Catalyst/Activator None, DMAP, Cyanuric ChloridePotential to increase reaction rate and yield. organic-chemistry.org

This table outlines a general strategy for optimizing the synthesis of this compound based on established methods for sulfonamide synthesis.

Advanced Spectroscopic and Structural Characterization of N Butyl 4 Methoxybenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in a molecule. hw.ac.uk The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton, while coupling patterns reveal the number of neighboring protons. hw.ac.uk

In the ¹H NMR spectrum of N-butyl-4-methoxybenzenesulfonamide, distinct signals corresponding to the aromatic protons of the methoxybenzene ring and the aliphatic protons of the butyl group are observed. The aromatic protons typically appear as two doublets in the downfield region (around 6.9-7.8 ppm) due to the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonamide group. The methoxy group itself presents as a sharp singlet at approximately 3.8 ppm.

The protons of the n-butyl group exhibit characteristic multiplicities arising from proton-proton coupling:

A triplet for the terminal methyl (CH₃) group.

A sextet for the adjacent methylene (B1212753) (CH₂) group.

A quintet for the next methylene (CH₂) group.

A triplet for the methylene (CH₂) group attached to the nitrogen atom.

The signal for the N-H proton of the sulfonamide can be broad and its chemical shift is often dependent on the solvent and concentration. hw.ac.uk

Interactive Data Table: ¹H NMR Data for this compound and Related Derivatives

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Butyl/Alkyl Protons (ppm)NH Proton (ppm)Reference
This compound ~7.7 (d), ~6.9 (d)~3.8 (s)~0.8 (t), ~1.3 (sextet), ~1.4 (quintet), ~2.9 (t)Variable rsc.orgchemicalbook.com
4-Methoxybenzenesulfonamide (B72560) ~7.8 (d), ~7.0 (d)~3.8 (s)N/A~4.8 (br s) nih.govsigmaaldrich.com
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide 7.73 (d), 7.18 (d), 7.04 (d), 6.89 (d)3.82 (s)N/A7.47 (s) rsc.org
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 7.61 (d), 7.19 (d), 6.99 (d), 6.73 (d)3.73 (s)2.36 (s, methyl)7.10 (s) rsc.org

Note: 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) Analysis of Skeletal Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. rsc.orgchemicalbook.com In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The aromatic carbons of the 4-methoxybenzenesulfonyl group show signals in the range of approximately 114 to 163 ppm. The carbon attached to the methoxy group (C-O) is typically the most deshielded in the aromatic region, appearing around 163 ppm, while the carbon ipso to the sulfur atom appears around 130-140 ppm. The methoxy carbon itself gives a signal around 55 ppm.

The aliphatic carbons of the n-butyl group resonate in the upfield region of the spectrum, typically between 13 and 43 ppm.

Interactive Data Table: ¹³C NMR Chemical Shift Data

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)Butyl/Alkyl Carbons (ppm)Reference
This compound ~114, ~129, ~131, ~163~55~13, ~19, ~31, ~43 rsc.orgchemicalbook.com
4-Methoxybenzenesulfonamide 114.3, 127.8, 132.3, 162.655.7N/A nih.gov
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide 114.3, 122.8, 129.4, 129.5, 130.0, 130.7, 135.3, 163.355.6N/A rsc.org
N-Butyltoluene-4-sulfonamide 127.0, 129.7, 136.9, 143.5N/A13.6, 19.7, 31.2, 42.9, 21.5 (methyl) chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectral data and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would confirm the coupling between the adjacent methylene protons of the butyl chain and the coupling between the ortho- and meta-protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.govustc.edu.cn For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of each CH, CH₂, or CH₃ group to the ¹³C signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.comustc.edu.cn The HMBC spectrum is particularly powerful for piecing together the molecular skeleton. For instance, it would show a correlation between the N-H proton and the carbons of the butyl group and the aromatic ring that are two and three bonds away. It would also show correlations between the methoxy protons and the C4 carbon of the aromatic ring, confirming the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₁₁H₁₇NO₃S), HRMS would confirm its exact mass, providing strong evidence for its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like sulfonamides. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺ or other adducts in the positive ion mode, or deprotonated molecules [M-H]⁻ in the negative ion mode.

The fragmentation of aromatic sulfonamides in the gas phase upon collision-induced dissociation (CID) provides valuable structural information. nih.gov A common fragmentation pathway for arylsulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. nih.govnist.gov For this compound, other characteristic fragmentation patterns would involve the cleavage of the butyl chain.

Interactive Data Table: Key Mass Spectrometry Data

CompoundMolecular FormulaExact MassKey Fragmentation Ions (m/z)Reference
This compound C₁₁H₁₇NO₃S259.0929[M+H]⁺, [M-SO₂]⁺, fragments from butyl chain loss uni.lu
4-Methoxybenzenesulfonamide C₇H₉NO₃S187.0303[M+H]⁺, [M-SO₂]⁺ nih.govsigmaaldrich.com
N-Butylbenzenesulfonamide C₁₀H₁₅NO₂S213.0823[M]⁺•, [M-C₄H₉]⁺, [C₆H₅SO₂]⁺ nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the simultaneous separation, identification, and quantification of complex mixtures. In the context of this compound, GC-MS plays a crucial role in verifying the compound's identity and assessing its purity. nih.govrjstonline.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," that acts as a chemical fingerprint.

A typical GC-MS analysis involves injecting a sample into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. nih.gov The separation is based on the differential partitioning of the analytes between the stationary phase (the column coating) and the mobile phase (the carrier gas). nih.gov For sulfonamides, a 5% phenyl methyl siloxane column is often suitable due to its ability to handle the required high temperatures and its resistance to traces of water that might be present in the sample extracts. nih.gov

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule in a reproducible way. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions.

Key Fragmentation Patterns:

The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways based on the stability of the resulting ions. libretexts.org Common fragmentation patterns for sulfonamides include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides.

Loss of the butyl group: The bond between the nitrogen and the butyl group can break, leading to a significant fragment ion.

Fragmentation of the butyl chain: The butyl group itself can fragment, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Formation of the tropylium (B1234903) ion: The methoxy-substituted benzene (B151609) ring can rearrange to form a stable tropylium ion at m/z 91.

The base peak, which is the most abundant ion in the spectrum, provides a key identifier. libretexts.org For N-butylbenzenesulfonamide, a related compound, the fragmentation pattern has been studied, providing a basis for interpreting the spectrum of its methoxy derivative. researchgate.net

Purity Determination:

The purity of a sample of this compound can be determined by analyzing the total ion chromatogram (TIC) obtained from the GC-MS analysis. measurlabs.com The area of the peak corresponding to the target compound is compared to the total area of all peaks in the chromatogram. Any additional peaks indicate the presence of impurities. For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. rjstonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the atoms they connect. libretexts.org An IR spectrum is a plot of the amount of light absorbed versus the frequency or wavenumber (cm⁻¹) of the radiation.

For this compound, the IR spectrum provides clear evidence for its key functional groups. The spectrum of the related compound N-butylbenzenesulfonamide shows characteristic absorptions that can be used as a reference. nist.gov

Characteristic IR Absorptions for this compound:

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
SO₂ (Sulfonyl)Asymmetric Stretching1300 - 1350
SO₂ (Sulfonyl)Symmetric Stretching1150 - 1180
C-O (Methoxy)Stretching1230 - 1270 (asymmetric) and 1020-1075 (symmetric)
S-NStretching900 - 940

Data compiled from various sources. libretexts.orgresearchgate.netresearchgate.net

The presence of a sharp peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the sulfonamide group. The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are particularly diagnostic. researchgate.net The C-O stretching of the methoxy group and the various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule further confirm its structure. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound is required. researchgate.net This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. ornl.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. researchgate.net The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The crystal structure of several related sulfonamide derivatives has been determined using this technique. nih.govnsf.goviucr.org These studies reveal important details about the molecular geometry. For example, in N,N-diisopropyl-4-methylbenzenesulfonamide, the S=O bond lengths range from 1.433(3) to 1.439(3) Å, and the S-N bond lengths are around 1.62 Å. iucr.org The orientation of the substituent groups around the sulfur and nitrogen atoms is also precisely defined.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules in a crystal is governed by intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. nih.gov X-ray crystallography allows for a detailed analysis of these interactions.

In the crystal structures of related sulfonamides, N-H···O hydrogen bonds are a common and important feature, often forming infinite chains or more complex networks. nih.govresearchgate.net For instance, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N-H···O hydrogen bonds create infinite C(4) chains. nih.govresearchgate.net In other structures, C-H···O and C-H···π interactions also play a significant role in consolidating the crystal packing into a three-dimensional architecture. nih.govnsf.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were found, it is a known phenomenon in sulfonamides.

The way molecules pack in a crystal can be influenced by subtle changes in the molecular structure, such as the presence of different substituents. nih.govresearchgate.net For example, the introduction of an electron-donating or electron-withdrawing group on the aniline (B41778) ring of N-(aryl)arylsulfonamides can significantly alter the crystal packing and the resulting supramolecular architecture. researchgate.net The study of these phenomena is an active area of research in crystal engineering.

Computational and Theoretical Investigations of N Butyl 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov These methods offer a balance of computational cost and accuracy, making them a cornerstone of modern chemical research. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a computational method used to investigate the electronic structure (the arrangement and energy of electrons) of many-body systems like atoms and molecules. nih.gov For sulfonamides, DFT calculations help in understanding the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity. mdpi.comnih.gov Studies on various benzenesulfonamide (B165840) derivatives consistently employ DFT methods, often with functionals like B3LYP, to predict molecular geometries and electronic properties. nih.gov For N-butyl-4-methoxybenzenesulfonamide, DFT would reveal how the electron-donating methoxy (B1213986) group and the flexible butyl group influence the electronic environment of the aromatic ring and the sulfonamide moiety.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In sulfonamides, the HOMO is typically located over the electron-rich aromatic ring, while the LUMO is often distributed across the sulfonamide group. The substituents on the ring significantly influence this energy gap. For this compound, the electron-donating methoxy group at the para position is expected to raise the energy of the HOMO, thereby reducing the energy gap and increasing the molecule's reactivity compared to unsubstituted benzenesulfonamide.

While specific data for the title compound is not published, the following table presents DFT-calculated HOMO-LUMO gaps for analogous compounds to provide a comparative context.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Benzenesulfonamide-7.34-0.896.45Theoretical Data
4-Methylbenzenesulfonamide-7.01-0.836.18Theoretical Data
4-Methoxybenzenesulfonamide (B72560)-6.85-0.756.10Theoretical Data

This table presents representative theoretical data calculated using DFT methods for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. mdpi.com

For this compound, the MEP map would display distinct regions of varying potential:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the sulfonamide group and the oxygen of the methoxy group. These sites are primary hydrogen bond acceptors.

Positive Regions (Blue): These electron-poor areas indicate sites for nucleophilic attack. The most positive region is typically found around the hydrogen atom of the sulfonamide N-H group, making it a strong hydrogen bond donor.

Neutral Regions (Green): The nonpolar butyl chain and the carbon atoms of the benzene (B151609) ring would exhibit a relatively neutral potential.

The MEP map provides insight into how the molecule's functional groups govern its intermolecular interactions. mdpi.com

Conformational Analysis and Energy Minimization

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, conformational flexibility arises from rotation around several key single bonds:

The C-S bond between the benzene ring and the sulfur atom.

The S-N bond of the sulfonamide group.

The multiple C-C and C-N bonds within the n-butyl group.

Studies on simple benzenesulfonamides have shown that the conformation of the sulfonamide group relative to the aromatic ring is a critical structural feature. mdpi.comresearchgate.net In the absence of ortho substituents, the most stable conformation often involves the S-N bond being roughly perpendicular to the plane of the benzene ring. mdpi.com However, the bulky butyl group attached to the nitrogen atom introduces steric hindrance that can influence this preference, leading to a twisted conformation to minimize steric strain.

Energy minimization calculations, performed using methods like DFT, are used to identify the lowest energy (most stable) conformers. For this compound, these calculations would explore the potential energy surface by systematically rotating the key bonds to find the global minimum energy structure, which represents the molecule's most probable shape in an isolated state.

Vibrational Frequency Analysis (Theoretical IR Spectra)

Vibrational frequency analysis, typically performed using DFT calculations, predicts the vibrational modes of a molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, key vibrational modes would include:

S=O Stretching: The two S=O bonds result in strong, characteristic symmetric and asymmetric stretching vibrations.

N-H Stretching: The stretch of the sulfonamide N-H bond.

C-N and C-S Stretching: Vibrations associated with the bonds connecting the functional groups.

C-O-C Stretching: The asymmetric stretch of the methoxy group ether linkage.

Aromatic C-H and C=C Stretching: Vibrations characteristic of the benzene ring.

The following table lists typical frequency ranges for key functional groups in related sulfonamides, which are expected to be comparable for the title compound.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretch1370–1330
Sulfonamide (SO₂)Symmetric Stretch1180–1160
Sulfonamide (N-H)N-H Stretch3390–3250
Methoxy (C-O)Asymmetric C-O-C Stretch1275–1200
Aromatic RingC=C Stretch1600–1450

This table is based on established infrared spectroscopy correlation charts and computational studies on analogous molecules. researchgate.net

Molecular Dynamics Simulations

While MD simulations are a powerful tool for exploring the behavior of flexible molecules and their interactions with biological targets, specific MD studies focused on this compound are not prominently featured in the scientific literature. nih.govnih.gov Were such a study to be conducted, it could investigate:

The conformational landscape of the flexible butyl chain in different solvents.

The dynamics of hydrogen bonding between the sulfonamide group and water molecules.

The binding mechanism and stability of the compound within the active site of a protein target, providing insights for drug design.

Conformational Flexibility and Dynamic Behavior

Computational studies on analogous aromatic sulfonamides have revealed the existence of distinct conformational isomers due to hindered rotation around the Aryl-S bond. umich.edu This can lead to different spatial arrangements of the butylamino and methoxy groups relative to the benzene ring. The two primary conformers are often described as syn and anti, where the nitrogen substituent and another ring substituent are either on the same or opposite sides of the aryl-sulfur bond axis.

The dynamic behavior of these conformers can be investigated using techniques such as dynamic Nuclear Magnetic Resonance (NMR) and computational methods like Density Functional Theory (DFT) calculations. umich.edu These studies help in determining the energy barriers for the interconversion between different rotamers. For aromatic sulfonamides, the plane of the sulfonamide group is often nearly orthogonal to the plane of the aromatic ring, influencing the rotational dynamics. umich.edu

Table 1: Illustrative Conformational Analysis Data for an Aromatic Sulfonamide

ParameterValueMethod of Determination
Dihedral Angle (C-S-N-C)~60-90°X-Ray Crystallography, DFT
Rotational Barrier (Aryl-S)10-20 kcal/molDynamic NMR, DFT
Most Stable ConformerSolvent DependentNMR Spectroscopy, DFT

Note: The data in this table is illustrative and based on general findings for aromatic sulfonamides. Specific values for this compound would require dedicated computational studies.

Solvation Effects on Molecular Structure

For other aromatic sulfonamides, it has been observed that the polarity of the solvent can alter the relative stability of conformational isomers. umich.edu For instance, in low-polarity solvents, the anti conformation might be more populated, while in polar solvents, the syn conformation could be favored due to different dipole moments and interactions with the solvent molecules. umich.edu Molecular dynamics simulations can provide a detailed picture of the solute-solvent interactions, including the formation of hydrogen bonds between the sulfonamide N-H group and solvent molecules, and how these interactions impact the conformational equilibrium. rsc.orgnih.gov

Table 2: Illustrative Solvent Effects on Conformational Preference of an Aromatic Sulfonamide

SolventDielectric ConstantFavored ConformerRationale
Dichloromethane (B109758)8.93antiLower polarity favors the less polar conformer.
Acetonitrile (B52724)37.5synHigher polarity stabilizes the more polar conformer.
Water80.1synStrong hydrogen bonding and high polarity favor the more polar conformer.

Note: This table illustrates a general trend observed for some aromatic sulfonamides and is not specific to this compound.

Reaction Mechanism Elucidation via Theoretical Chemistry

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound at a detailed electronic level.

Transition State Theory Applied to Sulfonamide Reactions

Transition State Theory (TST) is a fundamental concept used to understand and predict the rates of chemical reactions. In the context of sulfonamide synthesis, for example, the reaction between a sulfonyl chloride and an amine, TST can be used to calculate the activation energy by locating the transition state structure on the potential energy surface.

Computational modeling of the reaction to form this compound would involve identifying the geometry and energy of the transition state for the nucleophilic attack of n-butylamine on 4-methoxybenzenesulfonyl chloride. This allows for the determination of the reaction barrier, providing insights into the reaction kinetics. Furthermore, TST has been instrumental in the design of sulfonamide-based enzyme inhibitors, where the sulfonamide moiety acts as a transition-state analog. nih.gov

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density during a reaction. researchgate.net MEDT has been successfully applied to understand various organic reactions, including those relevant to this compound.

For instance, in the context of electrophilic aromatic substitution on the anisole (B1667542) moiety of the compound, MEDT can explain the regioselectivity. The methoxy group (-OCH3) is an electron-donating group that increases the electron density at the ortho and para positions of the benzene ring, making these sites more susceptible to electrophilic attack. askfilo.com MEDT analysis of the electron localization function (ELF) can visualize these electron-rich regions.

In the case of nucleophilic substitution reactions at the sulfur atom of the sulfonamide group, MEDT provides a framework to understand the electronic changes occurring at the transition state. rsc.org Studies on related systems have shown that the transition states of S(_N)2 reactions at sulfur can be described by the interaction of a carbocation-like species with the incoming and outgoing nucleophiles. rsc.org

Mechanistic Studies of Biological Interactions in Vitro Focus

Enzyme Inhibition Studies

Sulfonamides typically exert their antimicrobial effects by acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). This enzyme is crucial in the folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to folic acid. Folic acid, in turn, is essential for the synthesis of nucleic acids and certain amino acids, making it vital for bacterial growth and replication.

The primary sulfonamide moiety is a well-established zinc-binding group, making sulfonamides a prominent class of carbonic anhydrase (CA) inhibitors. unifi.it Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several isoforms of human carbonic anhydrases (hCAs), and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. unifi.itmdpi.com

The inhibition of different CA isoforms to varying degrees is known as isoform selectivity. For instance, some sulfonamide derivatives show preferential inhibition of tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.gov This selectivity is crucial for developing targeted therapies with fewer side effects. The "tail approach," which involves modifications to the part of the molecule that does not directly bind to the zinc ion, has been a successful strategy for achieving isoform selectivity. unifi.it While specific inhibitory data for N-butyl-4-methoxybenzenesulfonamide is not detailed, the following table illustrates the inhibitory activity and selectivity of some related benzenesulfonamide (B165840) derivatives against various hCA isoforms.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Sulfonamide Derivatives (In Vitro)

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
EMAC10101a 4472.4 724.8 108.8 1390.0
EMAC10101c - 9.2 - -
EMAC10101d - 8.1 - -
Acetazolamide (AAZ) 250 12.5 - -

Data sourced from a study on dihydrothiazole benzenesulfonamides and N-((4-sulfamoylphenyl)carbamothioyl) amides. The compounds listed are structurally related to the sulfonamide class. nih.govmdpi.com

Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce leukotrienes and other inflammatory mediators. nih.gov The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key player in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Inhibition of the LOX pathway is a therapeutic strategy for managing inflammatory conditions. nih.gov

While direct studies on this compound as a LOX inhibitor are not available, other synthetic compounds have been evaluated for their in vitro 5-LOX inhibitory potential. The effectiveness of these compounds is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: In Vitro 5-LOX Inhibitory Activity of Selected Compounds

Compound IC50 (µM)
Isoxazole (B147169) Derivative C1 74.09
Isoxazole Derivative C2 47.59
Isoxazole Derivative C3 8.47
Isoxazole Derivative C4 103.59

Data from a study on the 5-LOX inhibitory potential of isoxazole derivatives. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. nih.gov While AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), BChE can also hydrolyze acetylcholine and its role becomes more significant in pathological conditions like Alzheimer's disease. nih.govmdpi.com Inhibition of these enzymes is a therapeutic approach for managing the symptoms of Alzheimer's disease. mdpi.com

The inhibitory potential of a compound against AChE and BChE is typically evaluated in vitro and expressed as IC50 values. Some compounds exhibit selective inhibition for one enzyme over the other, while others act as dual inhibitors. mdpi.com

Table 3: In Vitro Cholinesterase Inhibitory Activity of Selected Compounds

Compound AChE IC50 (µM) BChE IC50 (µM)
Donepezil 0.079 > 0.1
4-methyl substituted derivative 6d 0.082 < 0.1
ZINC390718 543.8 241.1
Boldine 372 321

Data compiled from various studies on cholinesterase inhibitors. mdpi.comresearchgate.netnih.gov

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV). It is an aspartic protease that cleaves viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions. nih.govresearchgate.net The inhibition of HIV-1 protease is a major strategy in antiretroviral therapy. nih.gov

In vitro enzyme assays are fundamental in the discovery and development of HIV-1 protease inhibitors. nih.gov These assays measure the ability of a compound to block the enzymatic activity of purified HIV-1 protease. Many clinically approved protease inhibitors function as competitive inhibitors, mimicking the structure of the natural substrate. nih.gov However, there is also interest in developing non-competitive, allosteric inhibitors that bind to a site other than the active site. nih.gov While specific data on this compound is not available, the sulfonamide scaffold has been incorporated into the design of some HIV-1 protease inhibitors.

Antimicrobial Activity Evaluations (In Vitro)

The in vitro antimicrobial activity of a compound is a primary indicator of its potential as an antibacterial agent. A common method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netmdpi.com This is often determined using broth microdilution or agar (B569324) dilution methods. mdpi.com

Sulfonamide derivatives have been evaluated for their antibacterial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. researchgate.net The results of these in vitro tests provide crucial information on the spectrum of activity and potency of the compounds.

Table 4: In Vitro Antimicrobial Activity of Selected Sulfonamide Derivatives against Staphylococcus aureus

Compound Mean Inhibition Zone Diameter (mm) MIC Range (µg/mL)
Derivative 1a 22.15 ± 6.22 64 - 512
Derivative 1b 16.39 ± 1.17 64 - 512
Derivative 1c 15.42 ± 0.66 64 - 512
Derivative 1d 15.83 ± 1.28 64 - 512

Data from a study evaluating the antibacterial activity of four novel sulfonamide derivatives against Staphylococcus aureus. researchgate.net

Minimal Inhibitory Concentration (MIC) Determinations

The minimal inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible bacterial growth. nih.gov The determination of MIC values is crucial for assessing the potential of this compound as an antibacterial agent.

Standardized methods, such as the broth microdilution method, are employed to determine MIC values. nih.govfrontiersin.org This involves preparing a bacterial suspension with a specific cell density (e.g., 5 × 10^5 CFU/mL) and exposing it to a range of drug concentrations. nih.gov The MIC is then identified as the lowest concentration at which no growth is observed after a defined incubation period. nih.gov

For sulfonamide-based compounds, MIC values can vary significantly depending on the specific bacterial strain. For example, some heteroaryl-ethylene compounds have shown very low MIC values (0.12 to 2 mg/L) against S. aureus, E. faecalis, E. faecium, and A. baumannii. mdpi.com In contrast, higher MIC values (4–64 mg/L) were observed for E. coli with the same compounds. mdpi.com Another study on a specific sulfonamide-based oxaborole inhibitor reported an MIC of 0.4 μg/mL against MRSA. nih.gov

Interactive Data Table: Example MIC Values for a Sulfonamide-Based Compound

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-Positive0.4
Escherichia coliGram-Negative4 - 64
Klebsiella pneumoniaeGram-Negative>32
Acinetobacter baumanniiGram-Negative8 - 16
Pseudomonas aeruginosaGram-Negative8 - 16

Note: This table presents example data for illustrative purposes and may not represent the specific MIC values for this compound.

Mechanisms of Antimicrobial Action at the Molecular Level

The antimicrobial action of sulfonamides at the molecular level is multifaceted and can involve the disruption of essential cellular processes.

One of the primary and well-established mechanisms of action for sulfonamides is the inhibition of folate synthesis. Bacteria synthesize their own folic acid, an essential nutrient, through a pathway involving the enzyme dihydropteroate synthase (DHPS). Sulfonamides act as competitive inhibitors of DHPS, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in folic acid synthesis. This disruption ultimately halts bacterial growth.

Beyond folate synthesis inhibition, other mechanisms have been proposed for certain sulfonamide derivatives. These can include:

Inhibition of other essential enzymes: Some sulfonamides may target other key enzymes involved in bacterial metabolism or cell wall synthesis. researchgate.net

Membrane disruption: Certain antimicrobial compounds can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.govfrontiersin.org

Inhibition of DNA synthesis: Some compounds have been shown to interfere with DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV. nih.gov

Increased Efflux Pump Expression: Bacteria can develop resistance by increasing the expression of efflux pumps that actively transport antimicrobial agents out of the cell. nih.gov

It is important to note that the specific molecular mechanism can vary depending on the chemical structure of the sulfonamide derivative and the target bacterial species.

Anticancer Activity Screening (In Vitro Cell Lines)

Derivatives of sulfonamides have been a subject of interest in anticancer research due to their potential to inhibit tumor growth through various mechanisms. nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.

Studies on various sulfonamide derivatives have shown their ability to trigger apoptosis in different cancer cell lines. nih.gov For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was demonstrated to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. nih.gov This was confirmed by assays such as Annexin V binding, ethidium (B1194527) bromide/acridine orange staining, and measuring the activity of caspases-8, -9, and -3/7. nih.gov Similarly, other studies on different chemical compounds have shown the induction of apoptosis in breast cancer (MCF-7) and leukemia (HL-60) cell lines. nih.govnih.govnih.gov The upregulation of pro-apoptotic genes like bax and p53 and the downregulation of the anti-apoptotic gene bcl2 are often observed in cells undergoing apoptosis induced by these compounds. nih.gov

Cell Cycle Arrest Analysis

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Therefore, inducing cell cycle arrest is a key strategy for many anticancer drugs.

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Treatment with certain anticancer compounds can lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. For example, some hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have been shown to cause cell cycle arrest in the HL-60 cell line. nih.gov Similarly, studies on other compounds have demonstrated cell cycle arrest in the Sub-G1 phase in MCF-7 breast cancer cells, which is indicative of apoptosis. nih.gov

Interactive Data Table: Example Cell Cycle Analysis Data

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1 (Apoptosis)
Control60%25%15%2%
Compound X45%20%10%25%

Note: This table presents hypothetical data to illustrate the concept of cell cycle arrest analysis and does not represent actual experimental results for this compound.

Molecular Targets and Pathways Involved in Cellular Activity

The anticancer activity of sulfonamide derivatives often involves the modulation of specific molecular targets and signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov Identifying these targets is essential for understanding the mechanism of action and for the development of more effective and specific cancer therapies. umn.edu

Key molecular targets and pathways that have been implicated in the anticancer effects of various compounds, including sulfonamide derivatives, include:

Receptor Tyrosine Kinases (RTKs): These are cell surface receptors that play a critical role in cell signaling and are often overexpressed or mutated in cancer. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a well-known RTK that, upon activation, triggers downstream pathways like MAPK and PI3K, leading to cell proliferation. nih.gov Some thiourea (B124793) derivatives have shown potential to inhibit EGFR. jppres.com

MAPK Signaling Pathway: This pathway is frequently dysregulated in cancer and is a target for drugs like encorafenib. nih.gov

PI3K/AKT/mTOR Pathway: This is another critical signaling pathway that regulates cell growth, proliferation, and survival. nih.gov The mTOR protein has been identified as a target for some sulfonamide derivatives. nih.gov

Apoptosis-Related Proteins: As mentioned earlier, proteins involved in the regulation of apoptosis, such as the Bcl-2 family proteins and caspases, are key targets. nih.govnih.gov

Cell Cycle Regulators: Proteins that control the progression of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are also important targets.

The complexity of cancer often involves multiple dysregulated pathways, leading to the exploration of multi-targeted agents or combination therapies. nih.govmdpi.com

Investigation of Other Select Biological Targets and Pathways (In Vitro)

While direct studies on this compound are not available, research on other sulfonamide derivatives indicates the potential for this class of compounds to interact with various biological targets.

Structure Activity Relationship Sar and Analogue Design for N Butyl 4 Methoxybenzenesulfonamide Scaffold

Systematic Structural Modifications and Their Impact on Biological Interactions

The biological activity of benzenesulfonamide (B165840) derivatives can be finely tuned by altering their chemical structure. nih.gov Key modifications include changes to the N-alkyl substituent, substitutions on the aromatic ring, and replacement of the core sulfonamide group.

The nature of the substituent on the sulfonamide nitrogen plays a pivotal role in determining the compound's interaction with its biological target. In the context of substituted sulfamoyl benzamidothiazoles, which share the N-substituted sulfonamide feature, modifications to the N-alkyl chain have demonstrated a clear impact on activity. For instance, increasing the chain length from N-ethyl to N-propyl was tolerated, while a bulkier N,N-dibutyl substitution led to a loss of activity, suggesting that excessive steric bulk at this position is detrimental. nih.gov

Table 1: Impact of N-Alkyl Chain Variation on Biological Activity in Analogous Scaffolds

ScaffoldN-Alkyl/Acyl ModificationObservationReference
Sulfamoyl BenzamidothiazoleN,N-dipropylActivity maintained nih.gov
Sulfamoyl BenzamidothiazoleN,N-dibutylLoss of activity nih.gov
Phenylsulfonamido alkyl sulfamatesShorter alkyl spacer (n=2)Generally higher inhibitory activity mdpi.com
Phenylsulfonamido alkyl sulfamatesLonger alkyl spacer (n>2)Generally lower inhibitory activity mdpi.com

This table is interactive. Click on the headers to sort the data.

Modification of the benzene (B151609) ring is a common strategy to modulate the electronic and steric properties of a molecule, thereby influencing its biological activity. libretexts.org The introduction of substituents like halogens or nitro groups can have profound effects.

Halogenation: Halogens are electron-withdrawing through an inductive effect but can donate electrons via resonance. libretexts.org Their net effect is typically deactivating, meaning they make the ring less reactive to electrophilic substitution. libretexts.org However, they direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of SAR, adding a halogen like chlorine to the benzene ring can alter binding affinity. For example, in the development of Cav2.2 channel inhibitors, replacing a fluorine with a cyano group had minimal impact on potency, but moving a trifluoromethyl (CF3) group to the para position significantly increased potency. nih.gov This highlights that both the type of halogen-containing group and its position are critical. nih.gov

Nitro Groups: The nitro group (NO₂) is a strong electron-withdrawing group and acts as a ring deactivator, directing incoming substituents to the meta position. libretexts.orgmasterorganicchemistry.com Its presence can be crucial for forming specific interactions within a binding site. In a series of thiazolone-benzenesulfonamide derivatives, an analogue with a para-nitro group showed excellent inhibitory activity against carbonic anhydrase IX. semanticscholar.orgnih.gov Generally, for this class of compounds, electron-donating groups on the phenyl ring were found to be more beneficial for activity than electron-withdrawing groups, with the nitro-substituted compound being a notable exception. nih.gov This suggests that the strong electron-withdrawing nature and hydrogen-bonding capability of the nitro group can, in specific cases, lead to favorable interactions that overcome the general trend.

Table 2: Effect of Methoxybenzene Ring Substituents on Activity in Analogous Sulfonamides

Scaffold/SeriesRing SubstituentPositionEffect on ActivityReference
Thiazolone-benzenesulfonamidesNitro (NO₂)paraExcellent inhibitory activity semanticscholar.orgnih.gov
Thiazolone-benzenesulfonamidesMethoxy (B1213986) (OCH₃)paraPotent growth inhibition nih.gov
Thiazolone-benzenesulfonamidesChloro (Cl)paraLess active than electron-donating groups nih.gov
Cav2.2 Channel InhibitorsTrifluoromethyl (CF₃)para20-fold increase in potency over fluoro-analogue nih.gov

This table is interactive. Click on the headers to sort the data.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar steric and electronic properties, with the goal of improving the compound's pharmacological profile. scripps.edu The sulfonamide group (-SO₂NH-) is a versatile pharmacophore, but it can sometimes be metabolically labile or contribute to poor properties. nih.govresearchgate.net

Common isosteres for the sulfonamide group include:

Amides (-CONH-): While a common replacement, substituting the sulfonamide in a Cav2.2 inhibitor with an amide resulted in a complete loss of potency. nih.gov

Sulfones (-SO₂-): The sulfone group proved to be a good replacement for the sulfonamide in the Cav2.2 inhibitor series. Although the initial sulfone analogue was less potent, further modification by adding methyl groups to the α-position restored and even improved potency. nih.gov

Sulfoximines (-SO(NH)-) and Sulfonimidamides (-SO(NH)NH-): These are gaining popularity as sulfonamide isosteres in modern drug design, offering different three-dimensional geometries and hydrogen-bonding patterns. acs.org

Phosphine oxides (-PO(R)-): These have been suggested as potential replacements for sulfones and sulfonamides. chem-space.com

The success of an isosteric replacement is highly context-dependent. drughunter.com For the N-butyl-4-methoxybenzenesulfonamide scaffold, replacing the sulfonamide with a sulfone or a gem-dimethylsulfone could be a viable strategy to enhance metabolic stability while potentially maintaining or improving biological activity. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com This model serves as a blueprint for designing new ligands with improved affinity and selectivity. mdpi.com

For sulfonamide-based inhibitors, the pharmacophore typically includes:

A Hydrogen Bond Donor/Acceptor: The sulfonamide NH group often plays a crucial role in binding, acting as a hydrogen bond donor. nih.gov

An Aromatic Ring: The methoxybenzene ring of this compound likely engages in hydrophobic or π-π stacking interactions with residues in the target's binding site. nih.gov

A Hydrophobic Group: The N-butyl chain serves as a key hydrophobic feature, fitting into a corresponding hydrophobic pocket on the target protein.

In a study of sulfonamide chalcone (B49325) derivatives, a five-featured pharmacophore model was developed which highlighted the importance of the NH group and hydrophobic interactions with aromatic residues like tyrosine and phenylalanine. nih.gov For the design of novel benzenesulfonamide-based carbonic anhydrase inhibitors, the general strategy involves a primary benzenesulfonamide group to coordinate with the zinc ion in the active site, a linker, and a "tail" group designed to interact with the hydrophobic or hydrophilic regions of the binding pocket to achieve isoform selectivity. nih.gov The this compound structure fits this principle, where the 4-methoxybenzenesulfonamide (B72560) is the zinc-binding group and the N-butyl group is the tail.

Computational Approaches to SAR Prediction

Computational methods are invaluable for understanding and predicting the SAR of a series of compounds, thereby accelerating the drug design process. acs.org

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model is an equation that correlates physicochemical properties or structural features (known as descriptors) with activity. arkat-usa.org

For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.com These methods generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. tandfonline.comresearchgate.net

A typical QSAR study on benzenesulfonamides involves:

Data Set: A series of analogues (e.g., 43 compounds in one study) with measured biological activities is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors representing various properties (e.g., steric, electrostatic, lipophilic) are calculated for each molecule. arkat-usa.orgnih.gov

Model Generation: Statistical methods, such as partial least squares (PLS), are used to build a regression model linking the descriptors to the activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. tandfonline.comresearchgate.net

Successful QSAR models for benzenesulfonamides have been developed, showing high correlation coefficients (r²) and predictive ability (q²). tandfonline.comresearchgate.net These models can then be used to predict the activity of newly designed, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is crucial for understanding potential biological activity and guiding the design of more potent analogues.

Methodology for this compound:

A molecular docking study for this compound would begin with the identification of a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The three-dimensional (3D) crystal structure of this target would typically be obtained from a public repository like the Protein Data Bank (PDB).

The this compound structure would be built and optimized for its lowest energy conformation. Docking software would then systematically place the ligand into the active or binding site of the target protein, sampling a vast number of possible orientations and conformations. These poses are then "scored" using a function that estimates the binding affinity, or strength of the interaction. A lower binding energy score typically indicates a more stable and favorable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the N-H) and acceptor (from the oxygens), likely interacting with polar amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The n-butyl group and the benzene ring would be expected to form hydrophobic or van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic methoxybenzene ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Illustrative Binding Affinity Predictions:

The results of a docking study are often presented in a table that includes predicted binding energies and details of the molecular interactions. While specific experimental data for this compound is not available, an illustrative data table for docking against a hypothetical kinase target is presented below.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen BondsHydrophobic Interactions
This compound-7.8LYS-78, ASP-184, LEU-25, PHE-1822 (with LYS-78, ASP-184)LEU-25, PHE-182
4-Methoxybenzenesulfonamide (parent)-6.5LYS-78, ASP-1842 (with LYS-78, ASP-184)None
N-Ethyl-4-methoxybenzenesulfonamide-7.2LYS-78, ASP-184, LEU-252 (with LYS-78, ASP-184)LEU-25

Note: This table is for illustrative purposes only and does not represent actual experimental or computational results.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Because of their small size, fragments can explore chemical space more efficiently than larger molecules and can form highly optimized interactions. Hits from these screens serve as starting points for building more potent, drug-like molecules.

Application to the this compound Scaffold:

The this compound molecule can be conceptually broken down into constituent fragments for FBDD analysis:

The Methoxybenzene Fragment: This fragment could be screened to identify its optimal binding position within a target's active site, driven by hydrophobic and potential polar interactions from the methoxy group.

The Sulfonamide Linker: This functional group is a common pharmacophore and its binding characteristics are well-documented.

The n-Butyl Fragment: This aliphatic chain would be explored to probe for hydrophobic pockets within the binding site.

In an FBDD approach, these fragments (or similar small molecules) would be screened against a target protein using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR). Once a fragment is identified that binds to the target, it can be "grown" by adding functional groups or "linked" to another fragment that binds nearby to create a larger, higher-affinity molecule. For instance, if 4-methoxyaniline was identified as a fragment hit, it could be elaborated into a sulfonamide to improve its properties, leading toward a structure like this compound.

Design of Novel this compound Analogues with Enhanced Selectivity or Potency

Guided by SAR and computational data, novel analogues of this compound can be designed to improve potency (stronger binding) or selectivity (binding to the desired target over others).

Strategies for Analogue Design:

Modification of the N-Alkyl Chain (Butyl Group):

Chain Length: The butyl group could be shortened (propyl, ethyl) or lengthened (pentyl, hexyl) to determine the optimal size for fitting into a specific hydrophobic pocket.

Branching: Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) can provide greater structural rigidity and improve selectivity.

Cyclization: Incorporating the alkyl chain into a ring (e.g., a cyclobutyl or cyclopentyl group) can restrict conformational flexibility, which may lead to a more favorable binding entropy.

Substitution on the Aromatic Ring:

Positional Isomers: The methoxy group could be moved from the para- (4) position to the ortho- (2) or meta- (3) position to probe different regions of the binding site.

Electronic Effects: Replacing the electron-donating methoxy group (-OCH₃) with electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) or other hydrogen-bonding groups (e.g., -OH) can modulate the electronic properties of the ring and introduce new interaction points.

Modification of the Sulfonamide Linker:

N-Alkylation/Arylation: The hydrogen on the sulfonamide nitrogen could be replaced with a methyl or other small alkyl group to explore additional space in the binding pocket, though this would remove a key hydrogen bond donor.

Bioisosteric Replacement: The sulfonamide group could be replaced with other bioisosteres (chemical groups with similar physical or chemical properties), such as a carboxamide or a reverse sulfonamide, to investigate alternative binding modes and improve physicochemical properties.

Illustrative Table of Designed Analogues:

The following table outlines a hypothetical set of designed analogues based on the strategies above, along with the rationale for their design.

AnalogueModification from Parent CompoundDesign Rationale
N-Cyclobutyl -4-methoxybenzenesulfonamiden-Butyl → CyclobutylIntroduce conformational rigidity to improve binding affinity and selectivity.
N-Butyl-3 -methoxybenzenesulfonamide4-Methoxy → 3-MethoxyExplore interaction with a different sub-pocket of the target's active site.
N-Butyl-4-chloro benzenesulfonamideMethoxy → ChloroAlter the electronic properties of the aromatic ring and probe for halogen-binding pockets.
N-Butyl-4-methoxy-N-methyl -benzenesulfonamideSulfonamide N-H → N-CH₃Remove H-bond donor capacity and explore additional hydrophobic space.

Role in Advanced Organic Synthesis and Materials Science Research

N-Butyl-4-methoxybenzenesulfonamide as a Versatile Synthetic Intermediate

The chemical reactivity of this compound allows it to serve as a foundational element in the synthesis of a variety of organic structures. Its sulfonamide group and the methoxy-substituted benzene (B151609) ring provide specific sites for chemical modifications, making it a valuable precursor for more complex molecules.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least two different elements, are of great interest due to their widespread presence in pharmaceuticals and other biologically active molecules. researchgate.net this compound can be utilized in the synthesis of these important structures. For instance, sulfonamides, in general, can react with heterocyclic methyl carbimidates to form novel sulfonyl-carboximidamides. nih.gov This type of reaction demonstrates the potential for incorporating the 4-methoxybenzenesulfonyl group into a variety of heterocyclic systems. nih.gov

The synthesis of N-substituted benzenesulfonamides is a common strategy in creating building blocks for more complex molecules. nsf.gov This often involves a two-step process where a primary amine is first treated with a benzenesulfonyl chloride, followed by further substitution on the nitrogen atom. nsf.gov This general approach can be applied to this compound to create a diverse array of derivatives that can then be used in the construction of heterocyclic rings.

The following table provides examples of reaction types where sulfonamides like this compound can be employed to generate heterocyclic precursors.

Reaction TypeReactantsProduct TypePotential Application
CondensationSulfonamides, Heterocyclic Methyl CarbimidatesSulfonyl-carboximidamidesSynthesis of novel heterocyclic systems nih.gov
Nucleophilic SubstitutionN-substituted Sulfonamides, Alkyl HalidesFurther derivatized sulfonamidesPrecursors for multi-substituted heterocycles nsf.gov
CyclocondensationDerivatized Sulfonamides, Bifunctional ReagentsFused heterocyclic systemsDevelopment of complex molecular scaffolds researchgate.net

Precursor for Sulfonyl-Containing Polymers

The incorporation of sulfonyl groups into polymers can impart desirable properties such as improved thermal stability, specific solubility characteristics, and unique electronic properties. 4-Methoxybenzenesulfonamide (B72560), a related compound, can undergo polyaddition with vinyloxiranes in the presence of a palladium catalyst, suggesting a pathway for creating sulfonyl-containing polymers. sigmaaldrich.com This indicates that this compound could similarly be used as a monomer or a modifying agent in polymerization reactions. The presence of the butyl group could further influence the properties of the resulting polymer, for example, by increasing its flexibility or solubility in organic solvents.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Hydrogen bonding is a particularly important force in this field, directing the assembly of molecules into well-defined, functional architectures.

Hydrogen Bonding Directing Agents

The N-H group in this compound is a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group are hydrogen bond acceptors. This combination of features allows the molecule to participate in and direct the formation of hydrogen-bonded networks. nih.gov In the solid state, molecules of similar sulfonamides are often linked by N-H···O hydrogen bonds, forming chains or more complex structures. nih.gov These interactions can be used to control the packing of molecules in a crystal, a key aspect of crystal engineering. The study of these interactions is crucial for designing new materials with specific properties.

Co-crystallization Studies

Co-crystallization is a technique used to design new crystalline solids with improved physicochemical properties. researchgate.net It involves combining two or more different molecules in a crystal lattice in a stoichiometric ratio. researchgate.net The ability of this compound to form predictable hydrogen bonds makes it a candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create new co-crystals with tailored properties. nih.govnih.gov The formation of co-crystals can be confirmed using techniques such as Powder X-ray Diffraction (PXRD), which can distinguish the new crystalline phase from the starting materials. ajrconline.org

The following table outlines potential co-formers and the types of hydrogen bond interactions that could be explored with this compound.

Potential Co-former ClassExample Functional GroupsPotential Hydrogen Bond Interactions
Carboxylic Acids-COOHN-H···O=C, S=O···H-O
Amides-CONH2N-H···O=C, S=O···H-N
PyridinesAromatic NitrogenN-H···N

Applications as Catalysis Components or Ligands

While the primary focus of research on this compound and related compounds has been in other areas, the structural motifs present in the molecule suggest potential applications in catalysis. Sulfonamides can act as ligands for metal catalysts. For example, 4-methoxybenzenesulfonamide has been used as a ligand to generate novel bis-tetrahydrofuran-based HIV protease inhibitors, highlighting its ability to coordinate with other molecular entities. sigmaaldrich.com The nitrogen and oxygen atoms of the sulfonamide group can chelate to a metal center, influencing its reactivity and selectivity in a catalytic cycle. The specific steric and electronic properties conferred by the n-butyl and 4-methoxyphenyl (B3050149) groups could be tuned to develop new catalysts for a range of organic transformations. Further research is needed to fully explore the potential of this compound in this area.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves sulfonyl chlorides, which can be harsh and environmentally taxing. scilit.com Future research should prioritize the development of green and sustainable synthetic protocols for N-butyl-4-methoxybenzenesulfonamide.

Key areas for exploration include:

Mechanochemistry: A solvent-free mechanochemical approach, utilizing a ball mill, has been demonstrated for the synthesis of various sulfonamides. rsc.org This method, which can involve a one-pot cascade oxidation-chlorination followed by amination, is cost-effective and uses environmentally benign reagents like solid sodium hypochlorite. rsc.org Applying this telescopic, solvent-free protocol to the synthesis of this compound from appropriate disulfide and amine precursors could significantly improve the environmental footprint of its production.

Green Solvents: The use of water as a solvent in the presence of a simple base like sodium carbonate presents a facile and eco-friendly method for producing sulfonamide derivatives. sci-hub.se Investigating the viability of aqueous conditions for the reaction between 4-methoxybenzenesulfonyl chloride and n-butylamine could streamline production and reduce reliance on volatile organic solvents.

Catalytic Approaches: Metal-free, photoredox-catalyzed methods are emerging as powerful tools for sulfonamide synthesis. organic-chemistry.org Similarly, iodine-mediated reactions, which leverage the low cost and eco-friendly nature of iodine to couple sodium sulfinates with amines, offer another promising and highly applicable alternative. nih.gov Research into a photoredox or iodine-catalyzed synthesis of this compound could lead to milder reaction conditions and higher efficiency.

These modern synthetic strategies represent a significant shift towards more sustainable pharmaceutical manufacturing, a critical consideration for future development. rsc.org

Exploration of Bioisosteric Replacements and Their Effects

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and biological activity. For this compound, several structural motifs are ripe for bioisosteric modification.

Aromatic Ring Analogs: The 4-methoxyphenyl (B3050149) ring is a primary candidate for replacement.

Heterocycles: Replacing the benzene (B151609) ring with heterocycles like pyridine (B92270) or thiophene (B33073) is a classic strategy to alter electronic properties, solubility, and potential protein interactions. cambridgemedchemconsulting.com

Saturated Scaffolds: More advanced, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or 2-oxabicyclo[2.2.2]octane can drastically improve properties by reducing lipophilicity and increasing metabolic stability while maintaining the correct three-dimensional orientation of substituents. enamine.net Replacing the phenyl ring in drugs like Imatinib with such scaffolds has led to improved water solubility. enamine.net

Alkyl Chain Modification: The n-butyl group can be modified to influence lipophilicity and binding pocket interactions.

Isomers: Replacing the n-butyl group with its isomers, such as an isobutyl or tert-butyl group, can alter the compound's conformation and metabolic profile. sigmaaldrich.combldpharm.com

Silicon-Switching: The "silicon switch," or replacing a carbon atom with silicon (e.g., a trimethylsilyl (B98337) group for a tert-butyl group), can sometimes reduce lipophilicity without negatively impacting biological activity. cambridgemedchemconsulting.comnih.gov

Sulfonamide and Methoxy (B1213986) Group Analogs: The sulfonamide linker and the methoxy substituent are also amenable to modification.

The sulfonamide itself is a well-established bioisostere for other functional groups, but modifications within the sulfonamide are less common, though potentially impactful.

The methoxy group (-OCH₃) can be replaced by bioisosteres such as a hydroxyl (-OH), fluorine (-F), or trifluoromethyl (-CF₃) group to modulate polarity, hydrogen bonding capability, and metabolic stability against O-demethylation. cambridgemedchemconsulting.com

Systematic exploration of these replacements would generate a library of analogs, allowing for a detailed structure-activity relationship (SAR) study to optimize the compound for specific therapeutic targets.

Investigation of this compound in Emerging Biological Systems

While the broader sulfonamide class is known for a wide range of biological activities, the specific profile of this compound is not extensively documented. nih.gov Future research should focus on screening this compound and its rationally designed analogs against emerging and neglected biological targets.

Neglected Diseases: Many tropical and infectious diseases lack effective treatments. Given the historical success of sulfonamides like Prontosil as antimicrobials, a focused investigation of this compound's activity against pathogens responsible for neglected diseases is a logical and important next step. rsc.org

Specific Enzyme Families: Sulfonamides are known to inhibit various enzymes. A targeted screening campaign against key enzyme families would be a fruitful area of research. For instance, derivatives of 4-methoxybenzenesulfonamide (B72560) have been utilized as ligands to generate inhibitors of human immunodeficiency virus (HIV) protease. sigmaaldrich.com This suggests that exploring the potential of this compound against viral proteases, kinases, or other enzyme classes implicated in cancer, inflammation, or metabolic disorders could reveal novel therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can build predictive models for a compound's biological activity, physicochemical properties, and potential toxicity, saving significant time and resources.

A key future direction is the development of AI/ML models specifically for this compound and its virtual library of bioisosteric analogs. By calculating a range of molecular descriptors (e.g., polar surface area, pKa, fraction of sp3-hybridized carbons) and predicting interactions with off-target proteins, ML algorithms like Random Forest or Neural Networks can be trained to predict the likelihood of adverse effects, such as drug-induced kidney injury. mdpi.comresearchgate.net Such models have shown that integrating both physicochemical properties and off-target interaction data significantly improves prediction accuracy over using either data type alone. mdpi.comresearchgate.net This predictive power would enable researchers to prioritize the synthesis of analogs with the most promising combination of high potency and low toxicity, accelerating the discovery pipeline.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/SolventTemperatureTimeYield (%)
14-Methoxybenzenesulfonyl chloride, DCM0–5°C2 hr75–85
2n-Butylamine, Triethylamine25°C4 hr90–95

How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy: 1^1H and 13^13C NMR confirm functional groups (e.g., methoxy at δ 3.8 ppm, sulfonamide NH at δ 6.2–7.0 ppm) .
  • Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1) .
  • Elemental Analysis: Verify C, H, N, S content (±0.3% theoretical) .

Advanced Research Questions

How can X-ray crystallography resolve ambiguities in the sulfonamide’s molecular conformation?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: SHELXL refines structures, resolving torsional angles and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Validation: CCDC deposition (e.g., CCDC 1234567) ensures reproducibility.

Q. Table 2: Example Crystallographic Data

ParameterValue
Space GroupP 1
a, b, c (Å)7.12, 9.45, 12.78
β (°)102.3
R-factor0.042

How do sulfonamide functional groups influence enzyme inhibition, and what assays validate this?

Methodological Answer:

  • Mechanism: The sulfonamide moiety binds to enzyme active sites via hydrogen bonding (e.g., carbonic anhydrase inhibition) .
  • Assays:
    • Fluorescence Quenching: Monitor binding affinity (Kd) using tryptophan residues .
    • Kinetic Studies: Measure IC₅₀ values in enzyme activity assays (e.g., UV-Vis at 400 nm for nitrocefin hydrolysis) .

How can researchers address contradictions in spectral or crystallographic data?

Methodological Answer:

  • Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and SCXRD data to identify solvent effects .
  • DFT Calculations: Use Gaussian09 to model theoretical spectra and reconcile discrepancies (e.g., NH chemical shifts) .
  • Collaborative Databases: Cross-reference with PubChem (CID 12345) or CSD entries .

What strategies improve the compound’s solubility for pharmacological studies?

Methodological Answer:

  • Co-solvents: Use DMSO or PEG-400 at ≤10% v/v to enhance aqueous solubility without denaturing proteins .
  • Salt Formation: React with HCl to form a hydrochloride salt, improving bioavailability .
  • Micellar Encapsulation: Use Pluronic F-127 to create nanoparticles (size <200 nm via DLS) .

Methodological Resources

  • Software: SHELX for crystallography , Gaussian for DFT .
  • Databases: PubChem (CID), CCDC, and NIST Chemistry WebBook for spectral validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.